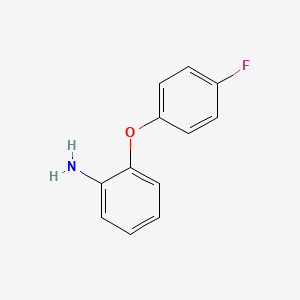

![molecular formula C14H22N4O B1309713 5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one CAS No. 881452-54-6](/img/structure/B1309713.png)

5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

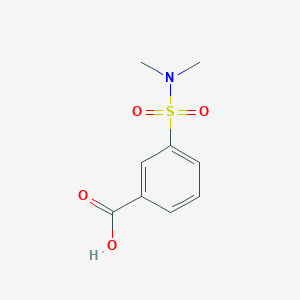

The compound of interest, 5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one, is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The specific compound appears to be a part of a larger family of benzimidazole derivatives that have been synthesized and studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been explored in the literature. For instance, the paper titled "The synthesis of 1-(2-dialkylaminoethyl)-5 (and 6)-methoxy-2-methyl (and H)-benzimidazoles" discusses the synthesis of various 1-(2-dialkylaminoethyl)-5-methoxy-2-methyl benzimidazoles, where the dialkylamino groups include dimethylamino, among others . Although the compounds synthesized in this study did not show significant biological activity, the methods and structures could provide insight into the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their chemical behavior and potential biological activity. In the second paper, the structure of a related compound, 1,2-dihydro-4-hydroxymethyl-pyrimido[1, 2-a]benzimidazol-2-one, was confirmed by X-ray analysis . This type of analysis is essential for understanding the three-dimensional conformation of the molecule, which influences its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives can be complex, as demonstrated in the second paper, where various reactions involving amines, esters, and double bonds are described . These reactions include catalytic hydrogenation, reduction with NaBH4, and cleavage of the lactam group under certain conditions. The behavior of these compounds in the presence of amines and other reagents provides valuable information on the chemical reactions that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The third paper describes the synthesis of a compound from hippuric acid, which was converted into an oxazolone derivative and then hydrolyzed to produce methyl 2-benzoylamino-3-oxobutanoate . The intermediate and final products of this synthesis, as well as their derivatives, likely have distinct physical and chemical properties that could be relevant to the compound of interest.

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

- The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, involving reactions with primary amines including 4-N-[2-(dimethylamino)ethyl]carboxamides, has shown potent cytotoxic activities against various cancer cell lines such as murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia. These compounds, particularly those with IC50 values less than 10 nM, demonstrated significant potential in inhibiting tumor growth, even curing subcutaneous colon 38 tumors in mice at certain dosages (Deady et al., 2003).

Microwave-Mediated Synthesis of Heterocycles

- Efficient microwave-mediated synthesis methods have been developed for producing benzothiazole- and benzimidazole-based heterocycles. These heterocycles, used as building blocks for further chemical reactions, have applications in creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, among others. Such compounds are valuable for their potential utility in various industrial applications, including as dyes and in drug development (Darweesh et al., 2016).

Antimicrobial and Antituberculosis Activities

- Research into benzimidazolone derivatives has shown that these compounds exhibit significant antibacterial, antituberculosis, and antifungal activities. The synthesis involves reactions that yield compounds tested against various microorganisms, demonstrating their potential as therapeutic agents against infections and diseases caused by bacteria, fungi, and Mycobacterium tuberculosis (Karale et al., 2015).

Novel Synthesis Approaches for Laser Dyes

- A novel method has been developed for synthesizing coumarin laser dyes derived from 3-(1H-benzoimidazol-2-yl) coumarin-2-one under microwave irradiation. These dyes, important in industrial applications, show the effectiveness of microwave-assisted synthesis in achieving high yields and purity, indicating the method's utility for efficient production (Bakhtiari et al., 2014).

Eigenschaften

IUPAC Name |

5-[[2-(dimethylamino)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-16(2)8-7-15-10-11-5-6-12-13(9-11)18(4)14(19)17(12)3/h5-6,9,15H,7-8,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJDFEMVLSVJAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CNCCN(C)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)

![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)